3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol
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Overview
Description
3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol is a complex organic compound that features a benzimidazole moiety linked to a pyrimidine ring, which is further connected to a methylphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The final step involves the coupling of the benzimidazole-pyrimidine intermediate with 4-methylphenol under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The pyrimidine ring can further enhance these interactions by providing additional binding sites . This compound may also interfere with cellular pathways by modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial, anticancer, and antiviral properties.
Pyrimidine derivatives: Widely used in medicinal chemistry for their role in DNA synthesis and as enzyme inhibitors.
Phenolic compounds: Known for their antioxidant properties and use in various industrial applications.
Uniqueness
3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol is unique due to its combination of benzimidazole, pyrimidine, and phenol moieties, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
918870-28-7 |
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Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-[[2-(benzimidazol-1-yl)pyrimidin-4-yl]amino]-4-methylphenol |
InChI |
InChI=1S/C18H15N5O/c1-12-6-7-13(24)10-15(12)21-17-8-9-19-18(22-17)23-11-20-14-4-2-3-5-16(14)23/h2-11,24H,1H3,(H,19,21,22) |
InChI Key |
RMVSRYRNISQHES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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